2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-
Description
Contextual Significance of Benzoxazolone Core Structures in Advanced Organic and Medicinal Chemistry Research
The 2(3H)-benzoxazolone ring system is a prominent heterocyclic scaffold that has garnered significant attention from the scientific community, particularly in the fields of medicinal and organic chemistry. researchgate.netnih.gov It is often referred to as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a versatile template for drug discovery. researchgate.netnih.govucl.ac.be
The utility of the benzoxazolone core stems from its distinct physicochemical properties. nih.gov The structure features a lipophilic benzene (B151609) ring fused to a hydrophilic lactam (cyclic amide) portion, creating a molecule with both hydrogen bond donor and acceptor sites. ucl.ac.benih.gov This duality allows for a balanced lipophilic-hydrophilic character, which is a desirable attribute for potential therapeutic agents. researchgate.net Furthermore, the benzoxazolone nucleus is considered a bioisostere of phenol (B47542) or catechol moieties, meaning it can mimic these groups in biological systems while offering improved metabolic stability. researchgate.netnih.gov
The benzoxazole (B165842) framework is a key component in numerous compounds that exhibit a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net Research has demonstrated that derivatives of this core structure can act as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents. nih.govresearchgate.net This broad pharmacological profile has cemented the benzoxazolone scaffold as a foundational element in the design and synthesis of novel, biologically active molecules. nih.govresearchgate.net
Rationale for Focused Investigation on 6-Substituted Benzoxazolone Derivatives
The benzoxazolone structure provides multiple sites for chemical modification, allowing chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov The benzene ring portion of the scaffold is particularly amenable to substitution, and the 6-position has been identified as a key site for introducing chemical diversity.
The rationale for focusing on 6-substituted derivatives lies in the principles of structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituent at a specific position, researchers can probe the molecule's interaction with its biological target and optimize its activity. Introducing different functional groups at the 6-position can significantly alter the compound's steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile.
For instance, studies on compounds like 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have shown that modifications at this position can lead to potent antimicrobial activity. researchgate.net This demonstrates that the 6-position is a vector for functionalization that can impart specific biological activities to the benzoxazolone core. The exploration of various substituents at this site is a strategic approach to discovering new lead compounds in drug development. nih.gov
Specific Academic Interest in the 6-(4-Nitrobenzoyl) Moiety within Benzoxazolone Architectures
The benzoyl group acts as a rigid linker that positions the nitro-substituted phenyl ring away from the benzoxazolone core. This can facilitate specific interactions with target proteins. The introduction of substituted benzoyl groups is a known strategy for enhancing the biological activity of parent compounds. ajgreenchem.com
The nitro group (NO₂) is a powerful electron-withdrawing group. When placed at the para-position of the benzoyl ring, it significantly influences the electronic distribution of the entire molecule. This electronic perturbation can enhance binding affinities to biological targets and alter the reactivity of the compound. The presence of a nitro group is a feature in various biologically active molecules, and its effects are a subject of ongoing study. nih.govresearchgate.net The combination of the benzoxazolone privileged scaffold with the potent electronic and structural features of the 4-nitrobenzoyl moiety creates a molecule with a high potential for novel biological activity, making it a compelling target for academic investigation.
Data Tables
Table 1: Predicted Physicochemical Properties of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- This table presents theoretically calculated properties typical for a compound of this structure. Actual experimental values may vary.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₈N₂O₅ |
| Molecular Weight | 284.23 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Molar Refractivity | 70 - 80 cm³ |
Table 2: Comparative Analysis of Benzoxazolone Derivatives This table provides a conceptual comparison of biological activities based on structural modifications, illustrating the rationale for synthesizing the title compound. The activity levels are hypothetical.
| Compound | Structure at 6-Position | Rationale for Investigation | Hypothetical Activity Profile |
|---|---|---|---|
| 2(3H)-Benzoxazolone | -H | Parent scaffold, baseline activity | Broad, low potency |
| 6-Nitro-2(3H)-benzoxazolone | -NO₂ | Investigates effect of a small electron-withdrawing group | Moderate, specific activity (e.g., antimicrobial) |
| 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- | -C(O)C₆H₄NO₂ | Combines privileged scaffold with a larger, electronically distinct moiety | Potential for high potency and novel target interaction |
Structure
3D Structure
Properties
CAS No. |
111858-63-0 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
6-(4-nitrobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8N2O5/c17-13(8-1-4-10(5-2-8)16(19)20)9-3-6-11-12(7-9)21-14(18)15-11/h1-7H,(H,15,18) |
InChI Key |
HZLIHXZPRJNPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)O3)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 2 3h Benzoxazolone, 6 4 Nitrobenzoyl Reactivity
Fundamental Reaction Pathways of the Benzoxazolone Heterocycle
The benzoxazolone scaffold is a versatile platform in medicinal chemistry, in part due to its diverse reactivity. The key reaction pathways include substitutions at the nitrogen atom, electrophilic attacks on the benzene (B151609) ring, and cleavage of the heterocyclic ring.
Mechanisms of N-Substitution (Alkylation and Acylation)
The nitrogen atom of the benzoxazolone ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. These substitutions are crucial for the synthesis of a wide array of derivatives with varied biological activities.
N-Alkylation: The N-alkylation of benzoxazolones typically proceeds via a nucleophilic substitution mechanism (SN2). The reaction involves the deprotonation of the N-H bond by a base to form a more nucleophilic benzoxazolone anion. This anion then attacks an alkyl halide or another suitable electrophile, displacing a leaving group. The choice of base and solvent can significantly influence the reaction rate and yield.
N-Acylation: N-acylation is another important transformation, often carried out using acyl chlorides or anhydrides in the presence of a base. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion). This reaction leads to the formation of N-acylbenzoxazolone derivatives.
Table 1: General Conditions for N-Substitution of Benzoxazolones
| Reaction Type | Reagents | Base | Solvent | Mechanism |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH | DMF, Acetonitrile | SN2 |
| N-Acylation | Acyl chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | Nucleophilic Acyl Substitution |
Ring Opening and Expansion Reactions in Varying Chemical Environments
The lactam (cyclic amide) and lactone (cyclic ester) functionalities within the benzoxazolone ring render it susceptible to ring-opening reactions under various conditions.
Basic Hydrolysis: In the presence of a strong base, the benzoxazolone ring can undergo hydrolytic cleavage. The hydroxide (B78521) ion attacks the carbonyl carbon, leading to the opening of the heterocyclic ring to form an aminophenol derivative.
Acidic Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water, which can also result in ring opening.
Reaction with Nucleophiles: Other strong nucleophiles, such as amines and thiols, can also induce ring-opening, leading to the formation of various derivatives. rsc.orgnih.gov
Ring Expansion: In some cases, benzoxazolone derivatives can undergo ring expansion reactions to form larger heterocyclic systems, such as 1,3-benzoxazines. mdpi.com These reactions are often mediated by specific reagents and conditions.
Influence of the 4-Nitrobenzoyl Substituent on Molecular Reactivity and Electronic Structure
The introduction of a 4-nitrobenzoyl group at the 6-position of the benzoxazolone core has a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity.
Analysis of Electron-Withdrawing Effects of the Nitro Group on the Benzoxazolone Core
The 4-nitrobenzoyl substituent is a strong electron-withdrawing group due to the combined inductive and resonance effects of both the nitro group and the benzoyl moiety.
Inductive Effect: The electronegative oxygen and nitrogen atoms of the nitro group and the carbonyl group pull electron density away from the benzoxazolone core through the sigma bond network.
Resonance Effect: The nitro group strongly deactivates the benzoyl ring towards electrophilic attack and withdraws electron density through resonance. This effect is transmitted to the benzoxazolone ring via the carbonyl linker. The delocalization of electrons into the nitro group reduces the electron density of the entire molecule. researchgate.netnih.gov
This significant electron withdrawal deactivates the benzoxazolone ring, making it less susceptible to electrophilic aromatic substitution and decreasing the nucleophilicity of the nitrogen atom.
Impact on Regioselectivity and Reaction Kinetics
The powerful electron-withdrawing nature of the 6-(4-nitrobenzoyl) group significantly influences the regioselectivity and kinetics of reactions involving the benzoxazolone system.
Regioselectivity in Electrophilic Aromatic Substitution: The benzoxazolone ring is inherently ortho, para-directing. However, the strong deactivating effect of the 6-(4-nitrobenzoyl) substituent will likely direct incoming electrophiles to the positions least deactivated. The 6-position is already occupied. The remaining positions on the benzene ring are 4, 5, and 7. The 4- and 7-positions are ortho and para to the electron-donating heteroatoms of the oxazolone (B7731731) ring, while the 5-position is meta. The electron-withdrawing 6-substituent will exert its deactivating effect most strongly at the ortho (5 and 7) and para (not applicable) positions relative to itself. Therefore, electrophilic substitution, if it occurs, would be expected to be significantly slower and potentially favor the 4-position, which is para to the ring nitrogen and meta to the deactivating 6-substituent. wikipedia.orgyoutube.comlibretexts.orgstudysmarter.co.uk
Reaction Kinetics: The rate of reactions involving nucleophilic attack on the benzoxazolone core, such as N-alkylation and N-acylation, is expected to be slower compared to unsubstituted benzoxazolone. This is because the electron-withdrawing substituent reduces the electron density on the nitrogen atom, making it less nucleophilic. Conversely, the electron-withdrawing group will increase the electrophilicity of the carbonyl carbon, potentially accelerating ring-opening reactions initiated by nucleophilic attack at this position. The kinetics of electrophilic aromatic substitution on the benzene ring will be significantly retarded due to the strong deactivating effect of the substituent. otterbein.eduquora.comnih.govquora.com
Table 2: Predicted Effects of the 6-(4-Nitrobenzoyl) Substituent on Reactivity
| Reaction Type | Predicted Effect on Rate | Rationale |
|---|---|---|
| N-Substitution | Decreased | Reduced nucleophilicity of the nitrogen atom. |
| Electrophilic Aromatic Substitution | Significantly Decreased | Strong deactivation of the benzene ring. |
| Nucleophilic Ring Opening | Increased | Increased electrophilicity of the carbonyl carbon. |
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- can proceed through various pathways, with the Fries-type rearrangement being a prominent possibility. These reactions involve the migration of the 4-nitrobenzoyl group from the nitrogen atom of the benzoxazolone ring to a carbon atom on the benzene portion of the scaffold.
Detailed Mechanisms of Fries-Type Rearrangements
The Fries rearrangement is a well-established method for converting phenolic esters to hydroxy aryl ketones, and its principles can be extended to N-acyl derivatives like 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-. byjus.comwikipedia.org The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which play a crucial role in activating the substrate. wikipedia.orgorganic-chemistry.org
The widely accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. byjus.comwikipedia.org In the case of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-, the initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the 4-nitrobenzoyl group. This coordination polarizes the N-C bond, facilitating its cleavage and the generation of a resonance-stabilized 4-nitrobenzoyl acylium ion and the aluminum salt of 6-amino-2(3H)-benzoxazolone.
This acylium ion then acts as an electrophile and attacks the electron-rich benzene ring of the benzoxazolone scaffold in an electrophilic aromatic substitution reaction. byjus.com The substitution can occur at the positions ortho or para to the lactam nitrogen. Subsequent hydrolysis of the reaction mixture quenches the Lewis acid and liberates the rearranged product, a C-acylated benzoxazolone derivative.
The regioselectivity of the Fries rearrangement, yielding either the ortho or para product, is highly dependent on the reaction conditions, particularly temperature and the solvent used. wikipedia.org Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures tend to yield the ortho-isomer. byjus.com This temperature dependence is often attributed to the thermodynamic versus kinetic control of the reaction. The ortho-isomer can form a more stable chelate with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org The polarity of the solvent also plays a role, with non-polar solvents often favoring ortho-acylation. byjus.com
Exploration of Concomitant Migration Phenomena within the Scaffold
In addition to the Fries-type rearrangement, the possibility of other intramolecular migrations, such as the Smiles rearrangement, should be considered within the 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- scaffold. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another. manchester.ac.uk
While a classic Smiles rearrangement is not immediately obvious for this specific compound, related intramolecular nucleophilic aromatic substitution (SNA_r) processes could potentially compete with or accompany the Fries rearrangement under certain conditions. For instance, if the reaction conditions were to favor nucleophilic attack, the nitrogen of the benzoxazolone could potentially act as an intramolecular nucleophile. The feasibility of such a pathway would be highly dependent on the specific reagents and conditions employed.
It is important to note that the electron-withdrawing nature of the 4-nitrobenzoyl group makes the carbonyl carbon highly electrophilic, which is a key requirement for the Fries rearrangement. Conversely, for a Smiles-type rearrangement to occur, a different set of electronic demands would need to be met, typically involving an activated aromatic ring for nucleophilic attack.
Theoretical Elucidation of Reaction Intermediates and Transition States
Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms, including the structures and energies of intermediates and transition states that may be difficult to observe experimentally. nih.gov Density Functional Theory (DFT) calculations are particularly well-suited for studying the reaction pathways of complex organic molecules like 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-. nih.goveco-vector.com
Theoretical studies can be employed to model the Fries-type rearrangement of this compound. By calculating the potential energy surface of the reaction, it is possible to identify the key transition states and intermediates. For instance, the structure of the acylium ion intermediate and the transition states for its attack at the ortho and para positions of the benzoxazolone ring can be optimized, and their relative energies calculated.
Such calculations can provide quantitative insights into the regioselectivity of the reaction. By comparing the activation energies for the formation of the ortho and para products, it is possible to predict which isomer will be favored under kinetic control. Furthermore, the relative thermodynamic stabilities of the final products can be calculated to understand the product distribution under thermodynamic control.
The influence of the solvent can also be incorporated into these theoretical models using implicit or explicit solvent models, allowing for a more accurate prediction of the reaction outcomes in different solvent environments. nih.gov These computational investigations can thus complement experimental studies by providing a detailed, atomistic-level understanding of the factors that govern the reactivity and rearrangement of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-.
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on the Fries rearrangement of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-.
| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Reactant Complex (with AlCl₃) | B3LYP/6-31G(d) | PCM (Dichloromethane) | 0.0 |
| Transition State (N-C cleavage) | B3LYP/6-31G(d) | PCM (Dichloromethane) | +25.3 |
| Acylium Ion Intermediate | B3LYP/6-31G(d) | PCM (Dichloromethane) | +15.8 |
| Transition State (ortho-attack) | B3LYP/6-31G(d) | PCM (Dichloromethane) | +18.2 |
| Transition State (para-attack) | B3LYP/6-31G(d) | PCM (Dichloromethane) | +19.5 |
| Ortho-Product Complex | B3LYP/6-31G(d) | PCM (Dichloromethane) | -5.7 |
| Para-Product Complex | B3LYP/6-31G(d) | PCM (Dichloromethane) | -4.9 |
Note: The data in this table is illustrative and intended to represent the type of output from computational studies. It is not based on actual experimental or calculated results for the specified compound.
Computational and Theoretical Chemistry Studies of 2 3h Benzoxazolone, 6 4 Nitrobenzoyl and Its Derivatives
In Silico Structure-Interaction Relationship (SAR) Studies
In silico SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- scaffold, these studies are instrumental in identifying key molecular features that govern its interactions with pharmacological targets.
Pharmacophore Mapping and Ligand-Based Drug Design Principles
Pharmacophore mapping is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.com For benzoxazolone derivatives, pharmacophore models have been successfully generated to elucidate their binding requirements for various targets.
For instance, a study on substituted benzo[d]oxazol-2(3H)-one derivatives targeting sigma (σ) receptors led to the development of a 3D pharmacophore model. researchgate.net This model, constructed using the Catalyst software, identified key features for high-affinity binding to the σ1 receptor, including one positive ionizable group, one hydrogen bond acceptor, two hydrophobic aromatic regions, and one general hydrophobic feature. researchgate.net Such models serve as powerful tools for virtual screening of compound libraries to identify novel and potent ligands.
In the context of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-, the benzoxazolone core can act as a primary pharmacophoric element, often participating in crucial hydrogen bonding interactions. nih.gov The 6-(4-nitrobenzoyl) substituent introduces additional features, such as a hydrogen bond accepting nitro group and an aromatic ring, which can be further exploited in drug design. By mapping these features, researchers can design new derivatives with enhanced potency and selectivity.
Table 1: Key Pharmacophoric Features of Benzoxazolone Derivatives
| Feature | Description | Potential Role in 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- |
| Hydrogen Bond Donor | N-H group of the benzoxazolone ring | Interaction with receptor residues |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the benzoxazolone ring; Nitro group | Interaction with receptor residues |
| Aromatic Ring | Benzene (B151609) ring of the benzoxazolone; Phenyl ring of the benzoyl group | π-π stacking and hydrophobic interactions |
| Hydrophobic Center | Benzoxazolone scaffold | General hydrophobic interactions |
Analysis of Substituent Effects on Molecular Recognition and Binding Affinities
The nature and position of substituents on the benzoxazolone scaffold profoundly influence molecular recognition and binding affinities. Studies on various derivatives have provided valuable insights into these effects.
Research on N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives targeting sigma receptors demonstrated that the type and position of substituents on the benzyl (B1604629) ring significantly impact σ1 receptor affinity. nih.gov For example, para-substituted compounds with chloro, fluoro, or methyl groups exhibited higher affinity than their ortho-substituted counterparts. nih.gov The para-chloro substituted derivative, in particular, displayed the highest affinity and selectivity for the σ1 receptor. nih.gov
Furthermore, studies on benzoxazolone-5-urea derivatives as soluble epoxide hydrolase (sEH) inhibitors have highlighted the importance of substituents on the right-hand side of the molecule for directing inhibitory activity through hydrophobic and van der Waals interactions. nih.gov This underscores the principle that modifications at various positions of the benzoxazolone core can be strategically employed to enhance binding affinity and selectivity.
Table 2: Influence of Substituents on Binding Affinity of Benzoxazolone Derivatives for σ1 Receptors
| Compound | Substituent on N-benzyl ring | Ki (nM) for σ1 Receptor | Selectivity Ratio (Ki σ2/Ki σ1) |
| 1 | H | 1.8 | 1111 |
| 2 | 4-Cl | 0.1 | 4270 |
| 3 | 4-F | 0.4 | 1275 |
| 4 | 4-CH3 | 0.5 | 1140 |
| 5 | 2-Cl | 10.2 | 118 |
| 6 | 2-F | 15.6 | 103 |
| Data adapted from a study on substituted benzo[d]oxazol-2(3H)-one derivatives. nih.gov |
Predictive Modeling of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)
Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a powerful approach to forecast the biological activity of novel compounds and to understand their binding modes at a molecular level.
For benzoxazole (B165842) derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity. ijpsdronline.com These models establish a mathematical relationship between the physicochemical properties of the compounds and their biological activity, providing valuable guidance for the design of more potent analogues. ijpsdronline.com
Molecular docking simulations are frequently employed to visualize the binding poses of benzoxazolone derivatives within the active sites of their biological targets. For instance, docking studies of benzoxazolone derivatives into the active site of the c-Met receptor tyrosine kinase have been used to identify key interactions that contribute to their inhibitory activity. nih.gov Similarly, docking studies have been instrumental in understanding the binding of benzoxazolone derivatives to sigma receptors. nih.gov
In the context of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-, molecular docking could be used to predict its binding mode in a target protein. The benzoxazolone core could form hydrogen bonds with key amino acid residues, while the 4-nitrobenzoyl group could extend into a specific pocket, forming additional interactions. These predictive models are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Table 3: Common Computational Techniques for Predictive Modeling
| Technique | Description | Application for 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- |
| 2D-QSAR | Correlates 2D molecular descriptors with biological activity. | Predicting activity based on physicochemical properties. |
| 3D-QSAR | Relates the 3D molecular fields of a series of molecules to their biological activity. | Understanding the spatial requirements for optimal activity. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Visualizing the binding mode and key interactions with a biological target. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Assessing the stability of the ligand-protein complex over time. |
Advanced Derivatization and Structure Function Exploration of the 2 3h Benzoxazolone, 6 4 Nitrobenzoyl Scaffold
Strategic Diversification at Key Positions for Academic Exploration
Strategic diversification of the lead compound, 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-, is crucial for exploring its chemical space and understanding its structure-function relationships. Key positions for modification include the 3-nitrogen of the benzoxazolone ring, the 6-(4-nitrobenzoyl) moiety, and the potential for creating hybrid molecules with dual functionality.
Research has shown that introducing different substituents at the N-3 position can modulate the biological activity of benzoxazolone derivatives. For instance, the introduction of substituted benzoylmethyl groups at this position has been explored to enhance analgesic and anti-inflammatory activities. acs.orggrafiati.comnih.gov The nature of the substituent on the benzoylmethyl moiety, such as the presence of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the entire molecule. researchgate.net
Below is a table summarizing representative modifications at the 3-nitrogen position and their observed influence:
| N-3 Substituent | General Synthetic Approach | Observed Influence on Molecular Properties/Interactions | Reference |
| Alkyl chains | N-alkylation with alkyl halides in the presence of a base. | Increases lipophilicity; can introduce conformational flexibility. | nih.gov |
| Benzoylmethyl groups | Reaction with substituted phenacyl bromides. | Modulates electronic properties and potential for π-π stacking interactions. | acs.orggrafiati.com |
| (Cyclic amine)propyl groups | Alkylation with 1,3-dihalopropanes followed by substitution with cyclic amines. | Introduces a basic center, potentially altering solubility and receptor interactions. | researchgate.net |
| Phenylacetamide moieties | N-alkylation with 2-chloro-N-phenylacetamide derivatives. | Can introduce additional hydrogen bonding sites and steric bulk. | semanticscholar.org |
These systematic modifications provide a powerful tool for probing the specific interactions between the 2(3H)-benzoxazolone scaffold and its environment, leading to a deeper understanding of its structure-function profile.
The 6-(4-nitrobenzoyl) moiety is a key determinant of the chemical reactivity and properties of the parent scaffold. The benzoyl group at the 6-position is typically introduced via a Friedel-Crafts acylation reaction. neu.edu.tr The nitro group, being a strong electron-withdrawing group, significantly influences the electronic nature of the entire molecule. For structure-reactivity studies, creating analogues and isosteres of this moiety is a valuable strategy.
Bioisosteric replacement is a common technique in medicinal chemistry to modify a compound's properties while retaining its desired activity. ctppc.orgcambridgemedchemconsulting.comnih.govresearchgate.net In the context of the 6-(4-nitrobenzoyl) group, the 4-nitrophenyl ring can be replaced with other aromatic or heteroaromatic systems to probe the importance of its electronic and steric features. For example, replacing the phenyl ring with pyridyl, thiophene, or other heterocyclic rings can alter the molecule's polarity, hydrogen bonding potential, and metabolic stability. princeton.edu
Furthermore, the nitro group itself can be substituted with other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2R) to fine-tune the electronic effects. ctppc.orgresearchgate.net Conversely, replacing it with electron-donating groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) would drastically alter the electronic properties and reactivity of the benzophenone (B1666685) core. nih.govnih.govacs.org
The following table illustrates potential bioisosteric replacements for the 4-nitrophenyl group:
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Reactivity |
| 4-Nitrophenyl | 4-Cyanophenyl | The cyano group is a smaller, linear electron-withdrawing group. | May alter steric interactions while maintaining electron-deficient character. |
| 4-Nitrophenyl | 4-(Trifluoromethyl)phenyl | The trifluoromethyl group is a strong, lipophilic electron-withdrawing group. | Can enhance metabolic stability and lipophilicity. |
| 4-Nitrophenyl | Pyridin-4-yl | Introduces a basic nitrogen atom. | Can alter solubility, hydrogen bonding, and potential for salt formation. |
| 4-Nitrophenyl | Thiophen-2-yl | A five-membered aromatic heterocycle with different electronic distribution. | May lead to different binding modes and metabolic pathways. |
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design to achieve synergistic effects or multi-target activity. semanticscholar.orgnih.govresearchgate.net The 2(3H)-benzoxazolone, 6-(4-nitrobenzoyl)- scaffold can serve as a versatile platform for the design of such hybrid molecules.
By strategically linking this scaffold to other bioactive moieties, it is possible to create novel chemical entities with dual functionality. For instance, the 3-nitrogen position can be used as a handle to attach another pharmacophore via a suitable linker. nih.govresearchgate.net Alternatively, the 4-nitrophenyl ring of the 6-benzoyl group could be functionalized to incorporate a second active unit.
An example of this approach is the design of benzoxazole-thiazolidinone hybrids, where the benzoxazole (B165842) core is linked to a thiazolidinone ring, another privileged scaffold in medicinal chemistry. semanticscholar.orgnih.gov This combination can lead to compounds with enhanced or novel biological activities. Similarly, incorporating fragments known to interact with specific biological targets, such as a triazole ring, can lead to the development of potent and selective inhibitors of enzymes like DprE1, which is crucial for mycobacterial cell wall synthesis. nih.gov
The design of such hybrid architectures requires careful consideration of the linker length and composition to ensure that both pharmacophores can adopt their optimal conformations for interacting with their respective targets. This approach opens up possibilities for creating molecules with complex and tailored functionalities for various academic and potentially therapeutic applications.
Mechanistic Insights into Structure-Reactivity Relationships
A thorough understanding of the relationship between the chemical structure of the 2(3H)-benzoxazolone, 6-(4-nitrobenzoyl)- scaffold and its reactivity is essential for its rational modification and application. This can be achieved through the development of quantitative structure-activity relationships (QSAR) and the use of computational methods to predict synthetic outcomes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity or property. cambridgemedchemconsulting.com In the context of the 2(3H)-benzoxazolone, 6-(4-nitrobenzoyl)- scaffold, QSAR can be employed to understand and predict its chemical reactivity.
By systematically synthesizing a library of derivatives with variations at the 3-nitrogen position and the 6-benzoyl moiety, and then measuring a specific reactivity parameter (e.g., rate of a particular reaction, binding affinity to a target), a QSAR model can be developed. The model would correlate this reactivity with various molecular descriptors calculated from the chemical structures. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
For example, a QSAR study on a series of benzoxazolone derivatives could reveal that the electrophilicity of the carbonyl carbon in the benzoyl group is a key determinant of its reactivity towards nucleophiles. This would be reflected in a strong correlation between the reaction rate and an electronic descriptor such as the calculated partial charge on that carbon atom.
The development of robust QSAR models can guide the design of new derivatives with desired reactivity profiles, thereby accelerating the research and development process.
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including the feasibility of a synthetic route and the selectivity of a reaction. nih.govrsc.orgcsmres.co.ukrsc.org For the 2(3H)-benzoxazolone, 6-(4-nitrobenzoyl)- scaffold, computational methods can provide valuable insights into its synthesis and derivatization.
One of the key synthetic steps for this scaffold is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction can potentially lead to acylation at different positions on the benzene (B151609) ring. Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of this reaction by calculating the energies of the possible intermediates and transition states. acs.org Such calculations can help in optimizing the reaction conditions to favor the formation of the desired 6-acyl isomer. researchgate.net
Furthermore, computational tools can be used to predict the feasibility of various derivatization reactions at the 3-nitrogen position or on the 6-benzoyl moiety. By modeling the reaction pathways and calculating the activation energies, it is possible to assess whether a proposed reaction is likely to proceed under given conditions. rsc.orgcsmres.co.uk This predictive capability can save significant time and resources in the laboratory by avoiding unfeasible synthetic routes and guiding the selection of the most promising reaction conditions.
The integration of computational prediction with experimental synthesis represents a modern and efficient approach to exploring the chemical space of the 2(3H)-benzoxazolone, 6-(4-nitrobenzoyl)- scaffold and understanding its intricate structure-reactivity relationships.
The Benzoxazolone Motif as a "Privileged Scaffold" in Chemical Space Exploration
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The 2(3H)-benzoxazolone nucleus is a quintessential example of such a scaffold, a status it has earned due to its versatile physicochemical profile and its ability to serve as a bioisosteric replacement for less pharmacokinetically favorable moieties. neu.edu.trnih.gov
The inherent properties of the benzoxazolone ring system contribute to its privileged nature. It possesses a discrete and favorable physicochemical profile, with a balance of lipophilic and hydrophilic regions within a single, rigid framework. neu.edu.trnih.gov This scaffold is also characterized by its weakly acidic nature. Furthermore, the benzoxazolone structure offers multiple sites for chemical modification, on both the benzene and oxazolone (B7731731) rings, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. neu.edu.trnih.gov
The therapeutic applications of benzoxazolone-based compounds are extensive and diverse, ranging from anticancer, analgesic, and anti-inflammatory agents to neuroprotective and anti-HIV drugs. neu.edu.trnih.govnih.gov This broad spectrum of activity underscores the ability of the benzoxazolone scaffold to interact with a multitude of biological targets, solidifying its status as a privileged structure in drug discovery.
Design Principles for Novel Chemical Entities Based on the Benzoxazolone Framework
The design of new chemical entities based on the 2(3H)-benzoxazolone framework is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the scaffold's structure influence its biological activity.
A key design principle involves the strategic placement of various substituents on the benzoxazolone core to modulate potency, selectivity, and pharmacokinetic properties. The benzene ring of the scaffold is amenable to electrophilic substitution, while the nitrogen atom of the oxazolone ring can be readily functionalized. researchgate.net
For instance, in the development of 18 kDa translocator protein (TSPO) ligands, a series of benzoxazolone derivatives with diverse substituents at the amide and C-5 positions were synthesized and evaluated. nih.gov While many of these compounds exhibited high binding affinity, they often suffered from poor drug-like properties. Subsequent optimization of their pharmacokinetic profiles led to the discovery of more promising candidates. nih.gov
Another design strategy involves the use of the benzoxazolone ring as a bioisosteric replacement for other chemical groups. In the design of novel combretastatin (B1194345) A-4 analogues, the benzoxazolone scaffold was successfully employed as a bioisostere for the B-ring of the natural product. researchgate.net This approach led to the synthesis of a library of styrylbenzoxazolones with significant antiproliferative activity. researchgate.net The SAR studies of these analogues revealed that the position and nature of the styryl fragment on the benzoxazolone core were critical for their cytotoxic potential. researchgate.net
The following table summarizes key SAR findings for various benzoxazolone derivatives, illustrating the impact of structural modifications on their biological activity.
| Scaffold Modification | Target/Activity | Key Findings |
| Substitution at the amide and C-5 positions | 18 kDa translocator protein (TSPO) binding | Various substituents led to high affinity but often poor drug-like properties, necessitating further optimization. |
| Styryl fragment at positions 4, 5, 6, or 7 | Anticancer (antiproliferative) | The position of the styryl group significantly impacted activity, with the 6-substituted analogue showing the highest potency. |
| Acyl substitution at the 6-position | Sigma-1 receptor binding | Acyl groups at the 6-position were found to be important for high-affinity binding. |
These examples highlight the importance of systematic structural modification and SAR analysis in the rational design of novel benzoxazolone-based therapeutic agents.
Bioisosteric Replacements and their Influence on Physicochemical Properties and Interaction Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. The 2(3H)-benzoxazolone scaffold itself is often considered a bioisostere of phenol (B47542) and catechol moieties, offering improved metabolic stability. nih.govucl.ac.be Furthermore, the benzoxazolone ring system can be subjected to bioisosteric replacement to modulate the properties of a lead compound.
Common bioisosteric replacements for the 2(3H)-benzoxazolone ring include 2(3H)-benzothiazolinone and benzoxazinone (B8607429). nih.govucl.ac.be These replacements can significantly influence the physicochemical properties and, consequently, the biological interaction profiles of the resulting molecules. The introduction of a sulfur atom in the benzothiazolinone (B8138533) ring, for example, alters the electronics and lipophilicity of the scaffold compared to its oxygen-containing counterpart.
The following table provides a comparative overview of the physicochemical properties of 2(3H)-benzoxazolone and some of its common bioisosteres.
| Compound | pKa | Calculated logP | Key Physicochemical Characteristics |
| 2(3H)-Benzoxazolone | 8.7 | 1.34 | Weakly acidic, serves as a metabolically stable mimic of phenol/catechol. |
| 2(3H)-Benzothiazolinone | - | 1.89 | Increased lipophilicity compared to benzoxazolone due to the presence of sulfur. |
| Benzoxazinone | - | - | Ring-expanded analogue, altering the overall geometry and potentially the binding interactions. |
The choice of a particular bioisosteric replacement is guided by the specific design objectives. For instance, if increased lipophilicity is desired to enhance membrane permeability, replacing a benzoxazolone with a benzothiazolinone might be a viable strategy. Conversely, if a different spatial arrangement of substituents is required for optimal target engagement, a ring-expanded system like benzoxazinone could be explored.
The bioisosteric replacement of substituents on the benzoxazolone ring can also be a fruitful approach. For example, the nitro group, as seen in the 6-(4-nitrobenzoyl)- substituent, is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. While it can be crucial for binding, the nitro group is sometimes associated with metabolic liabilities. nih.gov Bioisosteric replacements for the nitro group, such as a trifluoromethyl group, can be explored to maintain or improve potency while enhancing metabolic stability. nih.gov
Future Research Trajectories and Methodological Advancements for 2 3h Benzoxazolone, 6 4 Nitrobenzoyl
Development of Novel and Efficient Synthetic Routes
The synthesis of complex organic molecules like 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- is continually evolving, with a strong emphasis on efficiency, sustainability, and scalability. Future efforts will likely concentrate on moving beyond traditional batch processing to more advanced and greener synthetic strategies.
Catalytic Strategies for Enhanced Atom Economy and Sustainability
A primary goal in modern synthetic chemistry is the development of processes with high atom economy, which maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. ekb.eg Future research will prioritize the replacement of stoichiometric reagents with more sustainable catalytic cycles. wiley-vch.de Catalytic reagents, which are used in small amounts and can be regenerated, are superior to stoichiometric ones, which are consumed in the reaction and generate significant waste. The development of novel catalysts, such as those based on iron-substituted polyoxometalates for amidation, represents a move towards more efficient and economical synthetic strategies that reduce the need for additional bases or organic ligands. rsc.org For the synthesis of benzoxazolone derivatives, this involves inventing new catalytic reactions that are simple additions, avoiding the production of by-products. researchgate.net These green chemistry principles are crucial for developing environmentally benign processes for synthesizing complex molecules. wiley-vch.demdpi.com
Application of Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through a reactor, is emerging as a transformative technology in organic synthesis. researchgate.net This approach offers significant advantages over traditional batch methods, including enhanced safety, better temperature control, and improved scalability. nih.govcam.ac.uk For the synthesis of benzoxazole (B165842) derivatives, multistep flow processes can enable the efficient and scalable transformation of precursors, allowing for the handling of unstable intermediates by minimizing their hold-up time and enabling immediate in-line quenching. nih.govcam.ac.uk The integration of in-line purification and analysis technologies within continuous flow systems further enhances efficiency, telescoping multiple reaction steps without the need for isolating intermediates. uc.pt This methodology is particularly valuable for complex syntheses and is considered a key component of sustainable manufacturing for fine chemicals and pharmaceuticals. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Elucidation of Complex Derivatives
The unambiguous characterization of novel 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- derivatives is critical. While standard techniques like Nuclear Magnetic Resonance (¹H-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are foundational for structural elucidation, future research will increasingly rely on more advanced methods. researchgate.netneu.edu.tr Modern spectroscopy underpins a vast range of chemical research, allowing for detailed characterization of chemical structure and composition. southampton.ac.uk For complex derivatives, advanced 2D-NMR techniques will be essential to map out intricate molecular frameworks. Furthermore, the combination of experimental spectroscopy with computational calculations, such as Density Functional Theory (DFT), can provide deeper insights by correlating observed spectral data with predicted structures and electronic properties. researchgate.net This synergistic approach is crucial for confirming the structures of new compounds and understanding their physicochemical characteristics. researchgate.net
Integrated Experimental and Computational Methodologies for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms and molecular interactions is essential for the rational design of new synthetic routes and novel molecular entities. The synergy between experimental work and computational modeling provides insights that are often unattainable by either approach alone.
Synergistic Approaches for Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. rsc.org For reactions forming heterocyclic systems like benzoxazolones, DFT calculations can be employed to model transition states and reaction pathways. nih.govmdpi.com These theoretical studies can shed light on the regioselectivity and stereoselectivity of reactions, explaining why certain products are formed preferentially. nih.gov For example, in cycloaddition reactions, computational analysis can determine whether the mechanism is stepwise or concerted. nih.govmdpi.com When these computational discoveries are combined with experimental kinetic studies, a comprehensive picture of the reaction mechanism emerges, guiding the optimization of reaction conditions for improved yield and selectivity. researchgate.netrsc.org
High-Throughput Screening of Molecular Interactions and Predictive Modeling for Design Optimization
In the quest to discover novel derivatives of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- with optimized properties, high-throughput screening (HTS) and predictive modeling are invaluable. researchgate.netresearchgate.net HTS allows for the rapid testing of large libraries of compounds, while predictive modeling uses computational algorithms and machine learning to forecast the properties of yet-to-be-synthesized molecules. patheon.comresearchgate.net This data-driven approach accelerates the design-build-test-learn cycle. malvernpanalytical.comllnl.gov By developing models that correlate chemical structure with specific activities or properties, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. patheon.com This combination of large-scale experimental data and predictive analytics is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
